3-(3-Chloropropyl)pyridine
Overview
Description
3-(3-Chloropropyl)pyridine is a chemical compound with the CAS Number: 21011-66-5 . It has a molecular weight of 155.63 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 . The molecule contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 155.63 .Scientific Research Applications
Insecticide Research :
- The study by Liu et al. (2006) explored a compound structurally related to 3-(3-Chloropropyl)pyridine, which showed potential for insecticidal activity. The presence of a pyridine ring was identified as an active component in pesticide discovery.
Pharmacological Research :
- Koren et al. (1998) investigated 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines, including a variant of this compound, for their affinity for nicotinic acetylcholine receptors. This research is significant in understanding the interaction of such compounds with biological receptors.
Water Treatment Research :
- The degradation mechanism of pyridine in drinking water was explored by Li et al. (2017) using a dielectric barrier discharge system. This study is crucial for understanding the potential environmental impacts of pyridine derivatives and their removal from water sources.
Chemical Extraction Research :
- Kumar and Babu (2009) conducted research on the extraction of Pyridine-3-carboxylic Acid using different solvents, contributing to the understanding of efficient extraction methods for pyridine derivatives.
Organic Synthesis Research :
- Heinz et al. (2021) presented a study on the regioselective difunctionalization of pyridines, including 3-chloropyridines, which is relevant for synthesizing complex organic molecules and pharmaceuticals.
Ligand Chemistry Research :
- Halcrow (2005) reviewed the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, shedding light on the versatile applications of pyridine derivatives in the creation of complex compounds.
Safety and Hazards
When handling 3-(3-Chloropropyl)pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
Piperidines, a class of compounds to which 3-(3-Chloropropyl)pyridine belongs, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mechanism of Action
Target of Action
Pyridine derivatives are known to have a broad spectrum of pharmacological properties, which suggests that they may interact with multiple targets .
Mode of Action
It’s known that pyridine derivatives can act as substrates for many coupling processes, including the heck reaction, suzuki reaction, and ullmann reaction . These reactions could potentially lead to the formation of biologically active compounds.
Biochemical Pathways
Pyridine derivatives are known to exhibit a range of pharmacological effects, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Chloropropyl)pyridine is limited . It’s known that pyridine-n-oxide, a metabolite of pyridine, is excreted in the urine of various animal species, accounting for 10% to 40% of the administered dose . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Given that pyridine derivatives are known to have a broad spectrum of pharmacological properties, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that pyridine and its derivatives can participate in various biochemical reactions . They can act as substrates for many coupling processes, including the Heck reaction, Suzuki reaction, and Ullmann reaction .
Cellular Effects
Pyridine derivatives have been shown to have anti-inflammatory effects . They can inhibit the expression and activities of certain vital inflammatory mediators .
Molecular Mechanism
Pyridine and its derivatives are known to interact with various biomolecules . They can form conjugated six-pi-electron systems with these biomolecules, contributing to their aromaticity .
Temporal Effects in Laboratory Settings
It is known that pyridine can absorb water from the atmosphere, reducing its solvency strength over time .
Dosage Effects in Animal Models
It is known that pyridine and its derivatives can cause various health issues in animals, such as nausea, coughing, wheezing, and abdominal pain .
Metabolic Pathways
Pyrimidine metabolism, which involves pyridine derivatives, is known to play a crucial role in cell proliferation and survival .
Transport and Distribution
It is known that pyridine and its derivatives can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that pyridine and its derivatives can be localized in various subcellular compartments .
Properties
IUPAC Name |
3-(3-chloropropyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMAZKNPBZDWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276837 | |
Record name | 3-(3-chloropropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21011-66-5 | |
Record name | 3-(3-chloropropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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